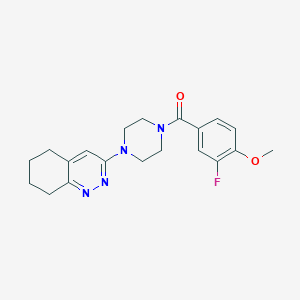

(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-27-18-7-6-15(12-16(18)21)20(26)25-10-8-24(9-11-25)19-13-14-4-2-3-5-17(14)22-23-19/h6-7,12-13H,2-5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMRXJKEXYSUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield phenolic derivatives, while reduction of the carbonyl group would produce alcohols .

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with analogs from the evidence, focusing on structural features and hypothetical physicochemical properties:

| Compound Name / ID | Key Substituents | Molecular Formula (hypothetical) | Notable Features |

|---|---|---|---|

| Target Compound | 3-Fluoro-4-methoxyphenyl, tetrahydrocinnolin | C₂₁H₂₂FN₃O₂ | Tetrahydrocinnolin may enhance rigidity and binding pocket complementarity. |

| 4-(3-Fluorobenzoyl)piperazin-1-ylmethanone | 3-Fluorobenzoyl, 2-methoxyphenyl | C₁₉H₁₈FN₂O₃ | Ortho-methoxy group may reduce steric hindrance compared to para-substitution. |

| 4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone | Biphenylyl, 3-chlorophenyl | C₂₃H₂₀ClN₂O | Chlorine substitution increases lipophilicity; biphenyl enhances π-π stacking. |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone | 4-Hydroxyphenyl, 3-CF₃-phenyl | C₁₈H₁₇F₃N₂O₂ | Hydroxyl group improves solubility; CF₃ enhances electronegativity. |

| (3-fluorophenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | 3-Fluorophenyl, 4-methoxybenzenesulfonyl | C₁₉H₂₀FN₂O₃S | Sulfonyl group increases polarity and hydrogen-bonding capacity. |

Biological Activity

The compound (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will delve into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo research, as well as its structural characteristics.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a piperazine ring substituted with a tetrahydrocinnoline moiety and a fluoromethoxyphenyl group. The presence of the fluorine atom and methoxy group is thought to enhance its biological activity by modulating electronic properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.39 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its efficacy against various cancer cell lines, including hepatoma, colon cancer, and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In Vitro Studies

- Hepatoma Cells : The compound demonstrated a dose-dependent reduction in cell viability, suggesting strong anticancer potential.

- Colon Cancer Cells : Similar effects were observed with significant apoptosis induction.

- Lung Cancer Cells : The compound inhibited cell growth effectively at lower concentrations compared to standard chemotherapeutics.

The anticancer activity is believed to be mediated through several pathways:

- Inhibition of Protein Kinases : The compound may modulate kinase activities that are crucial for cancer cell survival.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

Case Studies

A notable case study involved the administration of this compound in animal models. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups. The study also reported minimal side effects, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare the fluorinated aromatic precursor via nucleophilic aromatic substitution or Friedel-Crafts acylation (e.g., using AlCl₃ as a catalyst for ketone introduction, as seen in structurally similar compounds ).

- Step 2 : Functionalize the piperazine core. Piperazine derivatives are often synthesized via nucleophilic substitution or Buchwald-Hartwig coupling. For example, coupling 5,6,7,8-tetrahydrocinnoline-3-yl groups to piperazine can be achieved under Pd-catalyzed conditions .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C for coupling reactions) to improve yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

- Methodology :

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm for fluorinated phenyl groups) and piperazine/heterocyclic signals (δ 2.5–4.0 ppm). Compare with analogs in (e.g., C=O at 166.0 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm. Monitor for impurities like unreacted intermediates .

- Elemental Analysis : Validate molecular formula (e.g., %C, %H, %N within ±0.3% of theoretical values, as in ) .

Advanced Research Questions

Q. How does the fluorinated methoxyphenyl moiety influence electronic properties and binding affinity in target interactions?

- Methodology :

- Computational Studies : Perform DFT calculations to map electron density distribution. Fluorine’s electronegativity enhances aryl ring electron-withdrawing effects, potentially improving binding to hydrophobic pockets (e.g., in enzyme active sites) .

- SAR Analysis : Compare with non-fluorinated analogs (e.g., 4-methoxyphenyl derivatives in ). Fluorination may increase metabolic stability by reducing oxidative degradation .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodology :

- Meta-Analysis : Aggregate data from enzymatic assays (e.g., IC₅₀ values) and normalize using standardized protocols (e.g., fixed ATP concentrations for kinase studies) .

- Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography (e.g., crystal structure analysis of piperazine-containing compounds in ) .

- Control Experiments : Test for off-target effects using knockout cell lines or competitive binding assays .

Q. How can molecular docking predict interactions between this compound and kinases or GPCRs?

- Methodology :

- Target Selection : Use homology modeling for receptors lacking crystal structures (e.g., GPCRs). For kinases, leverage PDB entries (e.g., 4HVP for MAPK) .

- Docking Workflow :

Prepare the ligand (protonation states via MarvinSketch).

Grid generation around the ATP-binding site.

Glide/SP or XP scoring in Schrödinger Suite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.